Dodoneine

Beschreibung

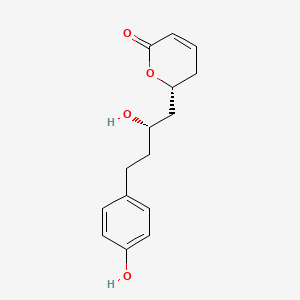

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H18O4 |

|---|---|

Molekulargewicht |

262.3 g/mol |

IUPAC-Name |

(2R)-2-[(2S)-2-hydroxy-4-(4-hydroxyphenyl)butyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C15H18O4/c16-12-7-4-11(5-8-12)6-9-13(17)10-14-2-1-3-15(18)19-14/h1,3-5,7-8,13-14,16-17H,2,6,9-10H2/t13-,14+/m0/s1 |

InChI-Schlüssel |

ILSJICRXKSNXIV-UONOGXRCSA-N |

Isomerische SMILES |

C1C=CC(=O)O[C@H]1C[C@H](CCC2=CC=C(C=C2)O)O |

Kanonische SMILES |

C1C=CC(=O)OC1CC(CCC2=CC=C(C=C2)O)O |

Synonyme |

dodoneine |

Herkunft des Produkts |

United States |

Natural Sources and Advanced Isolation Methodologies of Dodoneine

Extraction and Separation Techniques

Chromatographic Purification Strategies

Sephadex LH-20 Chromatography for Component Resolution

Sephadex LH-20 chromatography is a widely employed technique in the isolation of natural products, including dodoneine, particularly for the resolution of complex mixtures and the removal of impurities. Sephadex LH-20 is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, imparting both hydrophilic and lipophilic characteristics. This dual nature allows it to swell in both aqueous and various organic solvents, facilitating separation based on a combination of size-exclusion and partition mechanisms.

In the context of this compound isolation, Sephadex LH-20 columns are utilized as a purification step to achieve finer resolution of components within pre-fractionated extracts. Common eluents for Sephadex LH-20 chromatography include pure methanol (B129727) and mixtures of methanol with water, chloroform (B151607), or dichloromethane. The effectiveness of this method lies in its ability to separate closely related molecular species, making it valuable for the final polishing steps in natural product purification. For example, purification of fractions from Globimetula braunii using silica (B1680970) gel column chromatography followed by Sephadex LH-20 chromatography has yielded this compound.

Silica Gel Column Chromatography and Gradient Elution

Silica gel column chromatography is a fundamental technique in the isolation of this compound from plant extracts, often employed for initial fractionation and subsequent purification steps. Silica gel, a regenerative adsorbent of silica with weakly acidic properties, separates compounds based on differences in their polarity.

The process typically involves packing a glass column with silica gel, which can be activated by heating to 150-160°C or deactivated with up to 10% water, depending on the desired separation characteristics. The crude extract or a pre-fractionated sample is loaded onto the column, and compounds are eluted using a gradient of solvents with increasing polarity.

Reported solvent systems for the isolation of this compound include mixtures of hexane:ethyl acetate (B1210297) and ethyl acetate:methanol. For instance, a chloroform extract of Tapinanthus globiferus was fractionated using silica gel column chromatography, with elution gradients of hexane:ethyl acetate (e.g., 100:0 to 10:90) and ethyl acetate:methanol (e.g., 100:0 to 80:20). Similarly, in the isolation from Globimetula braunii, silica gel column chromatography employed chloroform:ethyl acetate:methanol as eluents. The careful selection and gradient elution of solvents allow for the sequential separation of compounds based on their differential affinities for the stationary phase (silica gel) and the mobile phase.

Analytical Techniques for Purity Assessment

The accurate assessment of this compound's purity and the elucidation of its chemical structure are critical steps in natural product chemistry. A combination of advanced analytical techniques is routinely employed for this purpose.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments, is indispensable for determining the complete chemical structure of this compound and confirming its identity. Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern, further aiding in structural elucidation and confirming the compound's integrity.

X-ray Crystallography: For definitive structural determination, particularly for complex natural products with multiple stereocenters, X-ray crystallographic analysis is a powerful tool. The structure of this compound, for example, was derived from its spectroscopic data and confirmed by X-ray crystallographic analysis of its camphorsulfonate derivative researchgate.netmdpi.com.

Chromatographic Purity Assessment: While column chromatography is used for isolation, analytical chromatographic techniques are vital for assessing purity. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of isolated compounds. Thin-Layer Chromatography (TLC) is also widely used as a rapid and effective method for monitoring fractions during isolation and for preliminary purity checks.

These analytical techniques collectively ensure the identification, structural confirmation, and purity assessment of this compound, providing a robust foundation for further research into its properties.

Chemical Synthesis and Derivatization Strategies for Dodoneine

Stereoselective Total Synthesis Approaches to Dodoneine

Several research groups have successfully reported the stereoselective total synthesis of this compound, employing diverse methodologies to achieve the desired absolute and relative configurations. arkat-usa.orgbris.ac.ukthieme-connect.commdpi.comnih.govresearchgate.netscispace.comarkat-usa.orgthieme-connect.com These syntheses highlight the versatility of modern synthetic organic chemistry in constructing complex natural products.

The precise control of stereochemistry is paramount in the synthesis of this compound, which contains multiple stereogenic centers. Various asymmetric methodologies have been developed and applied to introduce the required chirality. bris.ac.ukthieme-connect.com

Enantioselective allylation reactions are powerful tools for the creation of chiral homoallylic alcohols, which serve as crucial intermediates in the synthesis of this compound. rsc.org

Keck's Asymmetric Allylation : Falomir et al. and other researchers have utilized Keck's asymmetric allylation, typically involving the reaction of an aldehyde with an allylstannane in the presence of a chiral catalyst, to produce homoallylic alcohols with high enantiomeric excess. mdpi.comnih.govscispace.com One reported synthesis achieved a 79% yield with 94.7% enantiomeric excess (ee). scispace.com

Asymmetric Allylboration : Approaches by Hall's group and others have successfully employed catalytic enantioselective allylboration for the stereoselective generation of stereogenic centers. bris.ac.uknih.govthieme-connect.comresearchgate.net This method, involving the addition of allylboronates to aldehydes, has yielded homoallylic alcohols with high enantiomeric excess (e.g., 97% ee) and in good yields (e.g., 95%). bris.ac.uk

Allyltitanation : Cossy et al. reported a synthesis of this compound where an aldehyde was treated with an allyl titanium complex, leading to the formation of a homoallylic alcohol with a high enantiomeric excess of 96% and a 97% yield. thieme-connect.commdpi.com

The following table summarizes key data from enantioselective allylation reactions in this compound synthesis:

| Reaction Type | Catalyst/Reagent | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield | Reference |

| Keck Asymmetric Allylation | Allylstannane / Chiral catalyst | ca. 95% ee | 79% | mdpi.comnih.govscispace.com |

| Allyltitanation | (S,S)-Ti-I complex | 96% ee | 97% | thieme-connect.commdpi.com |

| Asymmetric Allylboration | AllylBpin, (R,R)-p-F-vivol | 97% ee | 95% | bris.ac.uk |

| Asymmetric Allylboration | (+)-Ipc2BCl/allylmagnesiumbromide | Single diastereomer | N/A | nih.gov |

Sharpless asymmetric epoxidation (SAE) is a well-established method for introducing chirality into allylic alcohols. Das et al. and Sabitha et al. successfully integrated Sharpless asymmetric epoxidation as a pivotal step in their synthetic routes to this compound. arkat-usa.orgmdpi.comnih.gov This reaction, typically employing titanium(IV) isopropoxide, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP), facilitates the formation of chiral epoxides from prochiral allylic alcohols. arkat-usa.org For instance, one synthesis reported a chiral epoxide in 89% yield with excellent enantioselectivity. arkat-usa.org

Diastereoselective reduction strategies play a crucial role in establishing the relative stereochemistry of adjacent functional groups, particularly hydroxyl groups. The 1,3-syn diastereoselective reduction has been identified as a key step in the stereoselective construction of this compound. arkat-usa.orgmdpi.comarkat-usa.org In one documented synthesis, the use of Red-Al (sodium bis(2-methoxyethoxy)aluminumhydride) for reduction resulted in the desired product in high yield. arkat-usa.org

Efficient and selective carbon-carbon bond formation is essential for assembling the intricate carbon framework of this compound.

The Horner-Wadsworth-Emmons (HWE) olefination is a widely utilized reaction for the stereoselective formation of carbon-carbon double bonds from aldehydes or ketones, employing stabilized phosphonate (B1237965) carbanions. youtube.comtcichemicals.com This reaction is particularly advantageous due to its ability to control the geometry of the newly formed olefin, often favoring the E-isomer. youtube.comtcichemicals.com

In the synthesis of this compound, HWE olefination has been a key strategy for constructing the α,β-unsaturated ester moiety, which serves as a crucial precursor to the pyranone ring. arkat-usa.orgbris.ac.uknih.govresearchgate.netarkat-usa.org One synthetic approach utilized bis(2,2,2-trifluoromethyl)(methoxycarbonylmethyl)phosphonate in an HWE reaction to yield an unsaturated ester with a Z:E ratio of 90:10, indicating a preference for the Z-isomer, possibly through a Still-Gennari modification of the HWE reaction. bris.ac.uknih.govyoutube.com Another synthesis explicitly mentioned HWE cis-olefination as a pivotal step. arkat-usa.org A significant advantage of the HWE reaction is the easy removal of phosphonate byproducts through extraction. tcichemicals.com

The following table details the outcome of a Horner-Wadsworth-Emmons olefination in this compound synthesis:

| Reaction Type | Phosphonate Reagent | Stereoselectivity (Z:E ratio) | Yield | Reference |

| Horner-Wadsworth-Emmons Olefination | Bis(2,2,2-trifluoromethyl)(methoxycarbonylmethyl)phosphonate | 90:10 (Z:E) | 51% (2 steps) | bris.ac.uknih.gov |

Carbon-Carbon Bond Formation Strategies

Wittig Olefination

Wittig olefination and its variants are fundamental reactions employed in the chemical synthesis of this compound, primarily for establishing carbon-carbon double bonds with controlled stereochemistry. The Horner-Wadsworth-Emmons (HWE) olefination, a modified Wittig reaction utilizing phosphonate carbanions, has been a key step in several synthetic routes to this compound mmnilanga.orgresearchgate.netarkat-usa.orgarkat-usa.orgconicet.gov.ar. For instance, one synthetic approach initiated with 4-hydroxybenzaldehyde (B117250) involved Wittig olefination to furnish (E)-ethyl acrylate (B77674) with a high yield of 92% arkat-usa.org. In another instance, HWE olefination was utilized, with high Z-selectivity sometimes observed, influenced by factors such as the choice of potassium base and molecular geometric constraints conicet.gov.ar. The Still-Gennari olefination, often coupled with intramolecular transesterification, has also been employed to construct the Z-configured lactone moiety bris.ac.ukresearchgate.net.

Cross-Metathesis Reactions

Olefin cross-metathesis (CM) reactions are powerful tools in this compound synthesis, enabling the formation of new carbon-carbon double bonds between two different alkene partners. This reaction is frequently utilized for assembling complex molecular fragments. A notable application involves the use of Grubbs' catalyzed cross-metathesis researchgate.netnih.gov. For example, a cross-metathesis reaction between an intermediate homoallylic alcohol and ethyl acrylate, catalyzed by a Grubbs-Hoveyda second-generation catalyst, effectively yielded an unsaturated ester intermediate with an 80% yield nih.gov. This highlights the utility of CM in precisely arranging the carbon skeleton necessary for the subsequent cyclization steps.

Formation of the Dihydropyranone Ring System

The construction of the 5,6-dihydropyran-2-one ring, which defines this compound's core structure, is a critical and often challenging step in its total synthesis. Two prominent strategies for achieving this cyclization are ring-closing metathesis (RCM) and intramolecular transesterification.

Ring-Closing Metathesis (RCM) for Lactone Cyclization

Ring-closing metathesis (RCM) is a highly effective method for forming the dihydropyranone ring in this compound synthesis. This reaction involves the intramolecular cyclization of a diene precursor, typically catalyzed by ruthenium-based Grubbs' catalysts. Several stereoselective total syntheses of this compound have successfully employed Grubbs' catalyzed RCM as a key step researchgate.netnih.govresearchgate.netarkat-usa.org. For instance, the acrylation of a homoallylic alcohol followed by RCM of the resulting acrylate, utilizing a Grubbs first-generation catalyst, efficiently provided the desired pyranone ring nih.govmdpi.com. RCM has proven to be a versatile and simplified synthetic strategy for producing α,β-unsaturated γ- and δ-lactones, including this compound, from acyclic diene precursors researchgate.netresearchgate.net. Furthermore, a Prins cyclization followed by RCM has also been explored for the synthesis of this compound and its diastereomer, epithis compound mmnilanga.org.

Intramolecular Transesterification for Ring Closure

Beyond RCM, intramolecular transesterification offers an alternative pathway for the formation of the dihydropyranone ring. This method typically involves the cyclization of an ester precursor to form the lactone ring. One reported synthesis of this compound created the pyranone ring in two steps: first, the generation of a Z-configured α,β-unsaturated ester, followed by lactonization via intramolecular transesterification bris.ac.ukresearchgate.net. In another approach, mild exposure of an intermediate to pyridinium (B92312) p-toluenesulfonate (PPTS) facilitated deprotection and subsequent lactonization through intramolecular transesterification conicet.gov.ar. This strategy provides a complementary route to the cyclic lactone system, emphasizing the versatility of synthetic methodologies in this compound chemistry.

Synthetic Modifications and Analogue Development

The pursuit of this compound analogues is driven by the desire to explore structure-activity relationships and identify compounds with enhanced or novel biological properties. Synthetic modifications aim to diversify the molecular scaffold of this compound, leading to potential new lead compounds for therapeutic applications bris.ac.uknih.govnih.govmdpi.comunifi.itnih.gov. Analogues generated through these modifications have demonstrated selective inhibition of human carbonic anhydrase (hCA) III and L-type Ca2+ current, indicating their potential as vasorelaxant therapeutics nih.govnih.govmdpi.comnih.gov.

Superacid Chemistry for Molecular Diversification

Superacid chemistry has emerged as a particularly effective strategy for the molecular diversification of this compound, enabling late-stage modifications of the natural product to generate a range of novel analogues nih.govnih.govmdpi.comunifi.itnih.govdntb.gov.ua. This approach is highly efficient for directly producing derivatives from bioactive leads nih.govnih.govmdpi.com. Studies have shown that even minor chemical alterations to the basic this compound scaffold using superacid conditions can lead to significant changes in the selectivity profile against various carbonic anhydrase isoforms nih.gov. For instance, this compound itself has been modified under superacid conditions to yield bicyclic analogues nih.gov. This innovative combination of natural product discovery and superacid chemistry diversification represents a powerful strategy for identifying new hypotensive agents nih.govnih.govmdpi.com.

The inhibitory activity of this compound and its superacid-synthesized analogues against human carbonic anhydrase (hCA) isoforms demonstrates the impact of molecular diversification. A study reported the following inhibition constants (K(I)s) for this compound derivatives against hCA I, III, XIII, and XIV nih.gov:

| Compound Type | hCA I (K(I) μM) | hCA III (K(I) μM) | hCA XIII (K(I) μM) | hCA XIV (K(I) μM) |

| This compound Analogues | 0.13–0.76 | 5.13–10.80 | 0.34–0.96 | 2.44–7.24 |

This data illustrates that superacid modifications can lead to analogues with varied and selective inhibitory profiles, positioning them as promising candidates for further therapeutic development nih.gov.

Synthesis of this compound Bicyclic Lactone Analogues

This compound is known to undergo chemical modification to form a bicyclic lactone analogue. This transformation can occur readily, for instance, in a biphasic system of water/CH2Cl2 containing K2CO3, converting this compound (1) into its bicyclic lactone form (2). This bicyclic analogue has also been identified, albeit in low quantities, within the methanolic extract from which this compound was originally isolated, suggesting it could be an in vivo generated derivative. The structure of this bicyclic lactone is (1R,5S,7S)-7-[2-(4-hydroxyphenyl)ethyl]-2,6-dioxabicyclo[3.3.1]nonan-3-one. Further treatment of the bicyclic lactone (2) with (1S)-(+)-10-camphorsulfonyl chloride can yield derivative (3), whose structure was confirmed by X-ray crystallography.

The ease of formation of this bicyclic lactone highlights a significant derivatization pathway for this compound, potentially influencing its biological profile and stability.

Rational Design of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design of this compound derivatives is a crucial strategy for understanding its biological activities and optimizing its therapeutic potential, particularly in the context of structure-activity relationship (SAR) studies mdpi.com. The primary motivation for designing these derivatives stems from this compound's observed vasorelaxant effect and its potential as an inhibitor of human carbonic anhydrase (hCA) isoforms.

Researchers have designed and synthesized analogues of this compound, often employing "superacid chemistry" for diversification. These modifications aim to explore how small changes to the basic scaffold of this compound impact its biological activity and selectivity profile against various hCA isoforms.

Detailed research findings indicate that even minor chemical alterations to the this compound structure can lead to significant changes in its selectivity against different hCA isoforms. For instance, studies have shown that this compound derivatives can selectively inhibit hCA isoforms I, III, XIII, and XIV.

Table 1: Inhibition Constants (K_I) for this compound Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| hCA Isoform | K_I Range (µM) |

| hCA I | 0.13 - 0.76 |

| hCA III | 5.13 - 10.80 |

| hCA XIII | 0.34 - 0.96 |

| hCA XIV | 2.44 - 7.24 |

These findings suggest that this compound derivatives act as new lead compounds, potentially functioning as non-zinc-binders, similar to other phenols/lactones previously investigated. The ability to systematically modify the this compound scaffold and observe the resulting changes in biological activity provides valuable insights for rational drug design and the development of more potent and selective therapeutic agents mdpi.com.

Pharmacological and Biological Activity Mechanisms of Dodoneine

Cardiovascular System Modulatory Mechanisms of Dodoneine

This compound, a dihydropyranone compound isolated from Agelanthus dodoneifolius, demonstrates significant modulatory effects on the cardiovascular system. researchgate.netnih.gov This plant is utilized in traditional African medicine for treating hypertension. researchgate.net The compound's activity is primarily characterized by its vasorelaxant and hypotensive properties, which are attributed to a dual mechanism of action involving the inhibition of L-type calcium channels and carbonic anhydrase. researchgate.netnih.gov

Mechanisms of Vasorelaxation in Aortic Tissues (ex vivo)

Ex vivo studies on rat aortic rings have been instrumental in elucidating the pathways through which this compound induces vasorelaxation. nih.gov The compound targets key proteins involved in the excitation-contraction coupling of vascular smooth muscle cells, leading to a reduction in vascular tone. researchgate.net

A primary mechanism underlying this compound-induced vasorelaxation is the inhibition of carbonic anhydrase (CA) enzymes within vascular smooth muscle. researchgate.net Research has identified the expression of several CA isozymes in rat aorta and the A7r5 smooth muscle cell line. researchgate.net Specifically, isozymes CA II, CA III, CA XIII, and CA XIV are present in the rat aorta, while the A7r5 cells express CA III, CA XIII, and CA XIV. researchgate.net this compound has been shown to inhibit these expressed isoforms, initiating a cascade of events that leads to vasorelaxation. researchgate.netnih.gov This targeted inhibition highlights a crucial interaction between this compound and the enzymatic regulation of vascular function. researchgate.net

| Tissue | Expressed Carbonic Anhydrase Isozymes | Action of this compound |

|---|---|---|

| Rat Aorta | CA II, CA III, CA XIII, CA XIV | Inhibition |

| A7r5 Smooth Muscle Cells | CA III, CA XIII, CA XIV | Inhibition |

The inhibition of carbonic anhydrase by this compound directly leads to the activation of calcium-gated potassium (KCa) channels. researchgate.netnih.gov These channels play a critical role in regulating the membrane potential of vascular smooth muscle cells. nih.govwikipedia.org By opening KCa channels, this compound facilitates the efflux of potassium ions (K+) from the cell, a key step in inducing membrane hyperpolarization and subsequent muscle relaxation. researchgate.netwikipedia.org The activation of KCa channels is therefore a critical downstream effect of CA inhibition in the vasorelaxant pathway of this compound. nih.gov

The sequence of events connecting carbonic anhydrase inhibition to vasorelaxation involves significant changes in the intracellular environment of vascular smooth muscle cells. The enzymatic action of carbonic anhydrase is linked to cellular pH regulation. Inhibition of this enzyme by this compound results in an increase in the intracellular pH (pHi), an effect known as alkalinization. researchgate.netnih.gov

Studies using pH-sensitive fluorescent probes have quantified this effect, showing that this compound induces a rise in pHi of approximately 0.31 units. researchgate.netnih.gov This intracellular alkalinization is the trigger for the activation of the aforementioned KCa channels. nih.gov The subsequent efflux of K+ ions through these activated channels leads to membrane hyperpolarization, making the cell interior more electrically negative. researchgate.net This hyperpolarized state reduces the opening probability of voltage-gated calcium channels, decreases calcium influx, and ultimately causes the smooth muscle to relax, resulting in vasodilation. researchgate.netwikipedia.org

Cardiac Electrophysiological and Contractility Modulation (in vitro and ex vivo)

In addition to its effects on vascular tissue, this compound also modulates cardiac function. Its actions on cardiomyocytes are consistent with its role as a calcium channel blocker, influencing both the electrical activity and the contractile force of the heart. researchgate.netnih.gov

| Parameter | Effect of this compound | Observed Change | Cell Type |

|---|---|---|---|

| Intracellular pH (pHi) | Increase (Alkalinization) | ~0.31 units | Smooth Muscle Cells |

| L-type Calcium Current (ICa,L) | Inhibition | ~30% reduction at 100 µM | A7r5 Smooth Muscle Cells & Ventricular Cardiomyocytes |

Mechanisms Underlying Negative Inotropic Effects

The primary mechanism responsible for this compound's negative inotropic effect—the reduction in the force of heart muscle contraction—is its function as an L-type calcium channel blocker. Current time information in Bordeaux, FR.researchgate.net In cardiac muscle, the influx of extracellular calcium through these voltage-gated channels is a critical trigger for the subsequent release of larger calcium stores from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. nih.govtuni.fi This surge in intracellular calcium concentration is essential for the binding of calcium to troponin C, which initiates the cross-bridge cycling of actin and myosin filaments, resulting in muscle contraction. nih.gov

Impact on Cardiac Ventricular Myocytes

The impact of this compound on cardiac ventricular myocytes is a direct extension of its channel-blocking mechanism. Studies on isolated ventricular myocytes have demonstrated that the application of this compound leads to a significant reduction in the L-type Ca2+ current. Current time information in Bordeaux, FR.researchgate.net This inhibition of calcium influx directly affects the excitation-contraction coupling process within these cells.

Enzyme Inhibition Profiles

Beyond its effects on ion channels, this compound exhibits a notable and selective inhibitory action against specific enzymes, particularly isoforms of human carbonic anhydrase (hCA). This dual activity suggests a complex pharmacological profile.

Selective Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

This compound has been identified as a selective inhibitor of several catalytically active human carbonic anhydrase isoforms. mdpi.comsemanticscholar.org Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation and various physiological processes. mdpi.com

Testing against a broad panel of hCA isoforms revealed that this compound's inhibitory activity is not uniform. It demonstrates selectivity, primarily targeting isoforms hCA I, III, IV, XIII, and XIV, while not affecting other isoforms. mdpi.comsemanticscholar.org This selective profile is significant, as different hCA isoforms are expressed in different tissues and are associated with distinct physiological and pathological processes. The selective inhibition by this compound suggests it may have targeted effects related to the function of these specific isoforms. mdpi.com

The following subsections detail the inhibition dynamics for the specific isoforms requested.

This compound exhibits inhibitory activity against the cytosolic isoform hCA I. This isoform is widely distributed in various tissues. The inhibition constant (Kᵢ) of this compound against hCA I has been determined through stopped-flow CO₂ hydrase assays, providing a quantitative measure of its inhibitory potency.

A particularly interesting characteristic of this compound is its selective inhibition of hCA III. mdpi.com hCA III is a cytosolic isoform found in tissues such as skeletal muscle and smooth muscle cells, and it is known for its relative resistance to common sulfonamide inhibitors. mdpi.com this compound's ability to inhibit this specific isoform points to a distinct mechanism of interaction with the enzyme's active site.

This compound also demonstrates a clear inhibitory profile against hCA XIII. This isoform is found in various tissues and its specific physiological roles are an area of ongoing research. The inhibition of hCA XIII by this compound contributes to the compound's unique pattern of multi-isoform selectivity.

Table 1: Inhibition Constants (Kᵢ) of this compound against Selected Human Carbonic Anhydrase Isoforms Data sourced from stopped-flow CO₂ hydrase assays. mdpi.com

| Isoform | Inhibition Constant (Kᵢ) in µM |

| hCA I | 10.4 |

| hCA III | 5.5 |

| hCA XIII | 8.7 |

Pharmacological Activities

Enzyme Inhibition

This compound, a natural compound, has been identified as a selective inhibitor of several human carbonic anhydrase (hCA) isoforms, including hCA XIV. semanticscholar.org Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govbenthamdirect.com The inhibition of specific CA isoforms is a therapeutic target for various conditions. benthamdirect.com

This compound's inhibitory activity against a panel of hCA isoforms was evaluated using a stopped-flow CO2 hydrase assay. semanticscholar.org The analysis revealed that this compound selectively inhibits hCA I, III, IV, XIII, and XIV, with inhibition constants (Kᵢ) in the micromolar range. semanticscholar.org Specifically for hCA XIV, a membrane-bound isoform, this compound demonstrated significant inhibitory potential. semanticscholar.org

The investigation also included synthetic analogues of this compound to explore structure-activity relationships. semanticscholar.org Modifications to the this compound structure resulted in varied inhibitory profiles against the tested hCA isoforms. For instance, a fluorinated analogue showed broad inhibition across all tested isoforms, whereas a hydroxylated derivative exhibited high selectivity for hCA III and mCA XIII. semanticscholar.org

The selective inhibition of hCA XIV by this compound suggests its potential as a lead compound for the development of isoform-specific inhibitors. The data from these inhibition studies are crucial for understanding the molecular interactions between this compound and the active site of carbonic anhydrases.

Table 1: Inhibition of human carbonic anhydrase (hCA) isoforms by this compound and its analogues. semanticscholar.org

| Compound | hCA I (Kᵢ µM) | hCA II (Kᵢ µM) | hCA III (Kᵢ µM) | hCA IV (Kᵢ µM) | hCA VA (Kᵢ µM) | hCA VII (Kᵢ µM) | hCA IX (Kᵢ µM) | hCA XII (Kᵢ µM) | hCA XIII (Kᵢ µM) | hCA XIV (Kᵢ µM) |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound (36) | 10.4 | >10 | 9.8 | 8.2 | >10 | >10 | >10 | >10 | 5.5 | 6.3 |

| Analogue 37 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| Analogue 38 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| Analogue 39 | 0.98 | 0.87 | 0.095 | 0.12 | 0.85 | 0.088 | 0.96 | 0.43 | 0.076 | 0.45 |

| Analogue 40 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| Analogue 41 | >10 | >10 | 0.0051 | >10 | >10 | >10 | >10 | >10 | 0.34 | >10 |

Information regarding the following sections could not be generated due to a lack of specific scientific literature on the effects of "this compound":

Antileukemic Activity Mechanisms

Exhaustive searches for research detailing the specific mechanisms of this compound in relation to HIV protease inhibition, the cellular pathways of apoptosis it may induce, and its mechanisms of antileukemic activity did not yield any specific results. The available scientific literature focuses on the broader biological activities of extracts from the plant source of this compound or on the general mechanisms of the mentioned pharmacological activities without specific reference to this compound.

Structure Activity Relationship Sar Studies and Lead Optimization

Identification of Critical Structural Elements for Pharmacological Efficacy

The pharmacological profile of Dodoneine is intrinsically linked to its distinct chemical structure: (R)-6-[(S)-2-hydroxy-4-(4-hydroxyphenyl)butyl]-5,6-dihydropyran-2-one. arkat-usa.org Analysis of this structure reveals several functional groups and stereocenters that are likely critical for its biological activity. The process of identifying these crucial elements is foundational to any lead optimization campaign. nih.gov

Key structural moieties of this compound include:

The Hydroxyphenyl Group: The phenolic hydroxyl group is a potential hydrogen bond donor and acceptor, suggesting it could play a significant role in target recognition and binding affinity. Its aromatic nature also allows for potential π-π stacking interactions within a receptor's binding pocket.

The Secondary Hydroxyl Group: Located on the butyl side chain, this alcohol function introduces a chiral center and another site for hydrogen bonding. The specific stereochemistry ((S)-configuration) at this position is likely crucial for the precise orientation of the molecule within its target's active site. arkat-usa.org

The Butyl Linker: The length and flexibility of this alkyl chain separating the pyranone ring from the hydroxyphenyl group determine the spatial relationship between these two key pharmacophores. This spacing is often critical for optimal interaction with a biological target.

| Structural Element | Potential Role in Pharmacological Efficacy | Possible Interaction Type |

|---|---|---|

| 5,6-dihydropyran-2-one Ring | Core scaffold for target binding; potential covalent interactions. | Hydrogen bonding, Van der Waals forces, Michael addition. |

| Hydroxyphenyl Group | Key recognition moiety; influences solubility and metabolism. | Hydrogen bonding, π-π stacking. |

| Secondary Hydroxyl Group | Critical for stereospecific binding and increasing polarity. | Hydrogen bonding. |

| Alkyl Side Chain | Provides optimal spacing and orientation of pharmacophores. | Hydrophobic interactions. |

Correlation Between Chemical Modifications and Biological Response Selectivity

Altering the structure of a lead compound can dramatically change not only its potency but also its selectivity for different biological targets. researchgate.net For this compound, which has demonstrated activities including vasorelaxation and carbonic anhydrase inhibition, targeted chemical modifications could be used to enhance one activity while diminishing others, thereby reducing potential off-target effects. patsnap.comresearchgate.net

For instance, modifications to the hydroxyphenyl group could significantly alter selectivity. Replacing the hydroxyl group with a methoxy (B1213986) group would eliminate a hydrogen bond donor, which might decrease affinity for one target while having little effect on another. Similarly, changing the substitution pattern on the phenyl ring (e.g., moving the hydroxyl group from the para to the meta or ortho position) would reorient the hydrogen bonding vectors and could switch binding preferences. researchgate.net Modifications to the lactone ring, such as saturation of the double bond or altering ring size, could also lead to analogues with entirely different biological profiles. mdpi.com The synthesis of various analogues with modified phenylpropanoid and lactone moieties is a key strategy to establish these correlations. bris.ac.uk

| Modification Site | Example Modification | Predicted Impact on Biological Response | Rationale |

|---|---|---|---|

| Hydroxyphenyl Group | Esterification of the phenol (B47542) | May act as a prodrug, improving bioavailability. | Increases lipophilicity; ester may be cleaved in vivo to release the active phenol. |

| Secondary Hydroxyl Group | Oxidation to a ketone | Likely loss of stereospecific activity. | Removes a key hydrogen bonding group and a chiral center. |

| Alkyl Side Chain | Shortening or lengthening the chain | Could alter binding affinity and selectivity. | Changes the distance between the pyranone and phenyl pharmacophores. |

| Dihydropyran-2-one Ring | Reduction of the C=C double bond | May decrease potency but increase stability. | Alters the geometry and electrophilicity of the lactone ring. |

Computational Modeling and Molecular Docking in SAR Analysis

In modern drug discovery, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis are indispensable tools for accelerating lead optimization. danaher.comresearchgate.net Molecular docking, in particular, allows researchers to visualize how a molecule like this compound might bind to the three-dimensional structure of a target protein. biointerfaceresearch.comnih.gov This in silico approach can predict the binding orientation, affinity, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

For this compound, molecular docking studies could be performed using the crystal structures of its known targets, such as carbonic anhydrase II or models of L-type calcium channels. researchgate.net By docking this compound and a library of its virtual analogues into the active site of a target, scientists can prioritize which derivatives to synthesize. nih.gov For example, if docking reveals a spare hydrophobic pocket near the hydroxyphenyl group, analogues with additional hydrophobic substituents at that position would be flagged as promising candidates for synthesis and testing. QSAR models can then be built to correlate physicochemical properties of the analogues with their observed biological activity, yielding predictive models to guide further design. researchgate.net

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogens, and assigning charges. | Create a realistic model of the biological target's binding site. |

| 2. Ligand Preparation | Generate the 3D structures of this compound and its proposed analogues, and minimize their energy to find the most stable conformation. | Prepare the small molecules for the docking simulation. |

| 3. Docking Simulation | Use software (e.g., AutoDock, GOLD) to systematically fit the ligands into the target's active site, exploring various orientations and conformations. | Predict the most likely binding pose for each ligand. |

| 4. Scoring and Analysis | A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-scoring poses are analyzed to identify key interactions. | Rank the analogues based on predicted binding strength and identify structural features that enhance binding. |

Strategies for Future this compound-Based Lead Compound Development

Building on SAR data, the ultimate goal is to design and synthesize optimized lead compounds with superior drug-like properties. danaher.com Future development strategies for this compound would involve an iterative cycle of design, synthesis, and testing, guided by established medicinal chemistry principles. patsnap.com

Key strategies could include:

Pharmacophore-Oriented Design: Based on an established pharmacophore model for a desired activity, the this compound scaffold can be simplified or elaborated. For example, if the distance between the lactone oxygen and the phenolic hydroxyl is found to be critical, analogues that lock this distance using more rigid linkers could be designed. nih.gov

Structural Simplification: High molecular complexity can sometimes lead to poor pharmacokinetic profiles. nih.gov Judiciously removing non-essential structural elements from this compound, such as simplifying the side chain or removing the secondary hydroxyl group (if tolerated), could lead to compounds that are easier to synthesize and have better absorption, distribution, metabolism, and excretion (ADMET) properties.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may improve the molecule's potency or pharmacokinetics. For instance, the phenol group could be replaced with a bioisostere like a hydroxamic acid or a tetrazole to modulate its acidity and binding interactions.

Prodrug Approach: To overcome potential issues with bioavailability, prodrugs of this compound could be developed. This might involve esterifying the hydroxyl groups to increase lipophilicity and improve absorption, with the expectation that cellular esterases would later cleave the ester to release the active drug. patsnap.com

Precision Medicine Integration: As understanding of disease pathways becomes more refined, this compound analogues could be designed to target specific disease subtypes. nih.gov The use of artificial intelligence and computational models can help integrate complex biological data to guide the design of highly targeted therapies. nih.gov

| Strategy | Rationale | Example Application |

|---|---|---|

| Structural Simplification | Improve synthetic accessibility and ADMET properties. nih.gov | Replace the 4-hydroxyphenylbutyl side chain with a simpler 4-hydroxyphenethyl group. |

| Bioisosteric Replacement | Enhance target binding, selectivity, and metabolic stability. | Replace the phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene. |

| Scaffold Hopping | Discover novel core structures with improved properties. | Replace the dihydropyran-2-one ring with another lactone or a different heterocyclic system. |

| Prodrug Design | Improve bioavailability and targeted delivery. | Create a phosphate (B84403) ester of the phenolic hydroxyl group to improve water solubility. |

Methodological Frameworks in Dodoneine Research

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are fundamental to dissecting the specific molecular and cellular mechanisms through which Dodoneine exerts its effects. These controlled experimental settings provide a detailed view of the compound's interaction with biological targets.

The vasorelaxant properties of this compound have been extensively characterized using isolated organ preparations. Thoracic aortic rings isolated from rats are a primary model. researchgate.netdergisi.org In these experiments, the aortic rings are pre-constricted with an agent like norepinephrine (B1679862) to induce a state of contraction. The subsequent application of this compound allows researchers to measure its ability to induce relaxation in a concentration-dependent manner. researchgate.net Studies have demonstrated that this compound induces a significant vasorelaxant effect on these pre-contracted aortic rings. researchgate.netresearchgate.net

Another key ex vivo model is the isolated perfused rat heart, often utilizing the Langendorff preparation. researchgate.netnih.govnih.gov This technique allows for the study of cardiac parameters in an isolated heart maintained by retrograde perfusion with a nutrient solution. hubspotusercontent10.net Research has employed this model to assess the direct effects of this compound on cardiac function, such as its impact on left ventricular developed pressure (LVDP). researchgate.net

Table 1: Effects of this compound on Isolated Organ Preparations

| Experimental Model | Key Finding |

| Rat Aortic Rings | Concentration-dependent vasorelaxation on norepinephrine-precontracted rings. researchgate.netresearchgate.net |

| Isolated Perfused Rat Heart | Investigated effects on left ventricular developed pressure (LVDP). researchgate.net |

To investigate the ionic mechanisms underlying this compound's cardiovascular effects, researchers have turned to cellular electrophysiology techniques. The whole-cell patch-clamp method is a powerful tool used to record ion channel activity in individual cells, such as cardiomyocytes. researchgate.netfrontiersin.orgdovepress.com This technique has been specifically applied to study the effect of this compound on L-type calcium currents. researchgate.net By clamping the cell membrane potential and measuring the resulting currents, scientists can determine how the compound modulates the function of these critical ion channels, providing insight into its mechanism of action at a subcellular level. researchgate.net In these experiments, barium is sometimes used as a charge carrier in place of calcium to record the current. researchgate.net

Enzymatic assays are crucial for identifying and characterizing the inhibitory activity of compounds against specific enzymes. Research has indicated that this compound acts as an inhibitor of carbonic anhydrase (CA). researchgate.net Such assays typically involve incubating the target enzyme with its substrate in the presence and absence of the potential inhibitor (this compound). The rate of the enzymatic reaction is then measured, often spectrophotometrically, to determine the extent of inhibition. These studies are essential for understanding the broader biochemical profile of this compound beyond its vasoactive effects.

Cultured cell lines provide a homogenous and reproducible system for studying cellular responses to chemical compounds. The A7r5 cell line, derived from rat thoracic aorta smooth muscle, is a widely used model in cardiovascular research. researchgate.netnih.govresearchgate.net These cells have been employed to investigate the effects of this compound on vascular smooth muscle. researchgate.net Such models allow for the examination of various cellular processes, including signaling pathways and changes in cell viability or proliferation, in response to the compound. researchgate.netnih.gov

Ex Vivo and In Vivo Animal Models for Systemic Effects

To understand the integrated physiological effects of this compound on a whole organism, researchers utilize ex vivo and in vivo animal models. These studies bridge the gap between cellular mechanisms and systemic outcomes.

The primary in vivo model for assessing the systemic cardiovascular effects of this compound involves the use of anesthetized normotensive rats. researchgate.net In these studies, animals are anesthetized, and catheters are inserted to directly and continuously measure hemodynamic parameters such as carotid blood pressure. researchgate.netresearchgate.net The administration of this compound allows for the real-time observation of its impact on systolic and diastolic blood pressure, as well as heart rate. researchgate.netresearchgate.net Research has consistently shown that this compound induces a dose-dependent decrease in both systolic and diastolic blood pressure in these models, confirming its hypotensive effects in a living system. researchgate.netresearchgate.net For instance, a significant decrease of about 35% in carotid pressure was recorded at the highest tested doses without a significant effect on heart rate. researchgate.netresearchgate.net

Table 2: Hemodynamic Effects of this compound in Anesthetized Rats

| Parameter | Observation |

| Systolic Blood Pressure | Dose-dependent decrease. researchgate.net |

| Diastolic Blood Pressure | Dose-dependent decrease. researchgate.net |

| Heart Rate | No significant effect reported. researchgate.netresearchgate.net |

Analytical and Spectroscopic Techniques for Structure Determination

The definitive elucidation of a natural product's structure is a multi-faceted process requiring the integration of several advanced analytical techniques. For a complex molecule like this compound, a combination of spectroscopic methods is essential to confirm its connectivity, molecular weight, and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

In the context of this compound research, both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy have been crucial, particularly in confirming the structure of synthetic intermediates and the final natural product. bris.ac.ukarkat-usa.org During the total synthesis of this compound, NMR is used at various steps to verify that the desired chemical transformations have occurred and to determine the relative stereochemistry of newly formed chiral centers. For example, analysis of ¹H-¹H coupling constants and ¹³C chemical shifts in the dihydro-2H-pyran-2-one core of this compound and its precursors allows for the unambiguous assignment of the molecule's complex architecture. bris.ac.uk

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For natural product research, high-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. acs.orgresearchgate.net

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.com The technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a precise map of the electron density within the molecule, revealing the exact spatial arrangement of every atom. researchgate.net

For a chiral molecule like this compound, X-ray crystallography can definitively distinguish between enantiomers, a task that is challenging for many other techniques. researchgate.net The ability to determine the absolute configuration is crucial, as different enantiomers of a molecule can have vastly different biological activities. The primary prerequisite for this method is the ability to grow a suitable single crystal of the compound, which can sometimes be a significant challenge. springernature.combenthamscience.com Although it is the most powerful method for this purpose, a published crystal structure of this compound was not identified in the surveyed research literature.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. benthamopenarchives.com This differential absorption provides information about the spatial arrangement of the atoms and chromophores (light-absorbing groups) within the molecule. nih.gov

ECD is a highly sensitive method for investigating the stereochemistry of natural products in solution. nih.gov The modern approach to determining absolute configuration involves comparing the experimentally measured ECD spectrum with spectra that are predicted using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). benthamdirect.comnih.gov By calculating the theoretical ECD spectra for all possible stereoisomers of a molecule and identifying the one that matches the experimental data, the absolute configuration can be assigned with a high degree of confidence. benthamdirect.com This method is particularly valuable when X-ray crystallography is not feasible due to difficulties in crystallization. nih.gov While a powerful and widely used tool for the chiral analysis of natural products, specific ECD studies dedicated to this compound were not found in the reviewed literature. rsc.org

Q & A

Basic: What are the key synthetic routes for Dodoneine, and how do they address stereochemical challenges?

This compound’s synthesis typically involves Sharpless asymmetric dihydroxylation and cyclic sulfate methodology to establish stereocenters. For example, Srinivasu et al. utilized α,β-unsaturated ester substrates subjected to Sharpless conditions to generate diols, followed by regioselective nucleophilic ring-opening of cyclic sulfates to yield enantiomerically pure intermediates . Grubbs ring-closing metathesis and Horner-Wadsworth-Emmons olefination are critical for constructing the lactone backbone . These methods prioritize chiral induction through asymmetric catalysis, ensuring high enantiomeric excess (>90% ee) .

Advanced: How can reaction conditions be optimized for low-yield steps in this compound synthesis (e.g., NaBH4 reduction)?

Low yields in steps like NaBH4 reduction (52% in Srinivasu et al.) often arise from competing side reactions or incomplete stereocontrol. Systematic optimization involves:

- Temperature modulation : Conducting reductions at 0°C to minimize over-reduction .

- Solvent selection : Using THF with controlled hydrolysis (0.35 equiv. H2O) to stabilize intermediates .

- Additive screening : Introducing phase-transfer catalysts or Lewis acids to enhance selectivity.

Post-reaction analysis (e.g., HPLC monitoring) and iterative condition adjustments are essential for improving efficiency .

Basic: What analytical techniques are critical for characterizing this compound intermediates?

Standard methods include:

- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, DEPT, COSY) for structural elucidation and stereochemical assignment .

- X-ray crystallography to confirm absolute configurations of crystalline intermediates .

- Chiral HPLC to quantify enantiomeric excess .

Comparative analysis with literature data (e.g., optical rotation, melting points) ensures consistency .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Contradictory data may indicate conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR to assess dynamic effects .

- DFT calculations to model alternative conformers and predict NMR shifts .

- Repetitive purification (e.g., recrystallization, preparative HPLC) to isolate stereoisomers .

Documenting anomalies and cross-validating with independent techniques (e.g., IR, mass spectrometry) is crucial .

Basic: How should researchers design experiments to validate this compound’s proposed biosynthetic pathways?

- Isotopic labeling : Incubate putative precursors (e.g., polyketides) with <sup>13</sup>C-labeled substrates to track incorporation .

- Enzyme assays : Test candidate enzymes (e.g., P450 monooxygenases) for catalytic activity in lactonization .

- Comparative metabolomics : Analyze extracts from Dodonaea plants (natural source) against synthetic intermediates .

Advanced: What methodologies enable efficient chiral induction in large-scale this compound synthesis?

- Asymmetric catalysis : Sharpless dihydroxylation (up to 94% yield, 92% ee) .

- Chiral auxiliaries : Temporarily install removable groups (e.g., TBS ethers) to direct stereochemistry .

- Dynamic kinetic resolution : Use bifunctional catalysts to racemize intermediates in situ .

Scale-up requires solvent recycling and flow chemistry to maintain enantiopurity .

Basic: How can researchers ensure reproducibility in this compound synthesis protocols?

- Detailed experimental logs : Specify reaction times, temperatures, and purification methods (e.g., "NaBH4 added at 0°C for 15 min") .

- Supplementary data : Provide raw NMR spectra, HPLC chromatograms, and crystallographic files .

- Reference controls : Include known compounds (e.g., commercial diols) for spectroscopic comparison .

Advanced: What strategies mitigate low yields in multi-step syntheses (e.g., 17-step routes with ≤10% overall yield)?

- Convergent synthesis : Merge parallel pathways to reduce step count .

- Protecting group optimization : Use orthogonal groups (e.g., TBS, PMB) to minimize deprotection steps .

- High-throughput screening : Test >50 solvent/base combinations for bottleneck reactions .

Basic: How should contradictory biological activity data for this compound derivatives be analyzed?

- Dose-response curves : Assess EC50/IC50 values across multiple assays .

- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., ester vs. ether groups) with potency .

- Statistical validation : Apply ANOVA or Bayesian modeling to quantify uncertainty .

Advanced: What computational tools can predict this compound’s physicochemical properties for drug discovery?

- DFT/MD simulations : Model solvation effects and logP values .

- Docking studies : Screen against target proteins (e.g., kinases) to prioritize analogs .

- ADMET predictors : Use in silico tools (e.g., SwissADME) to forecast bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.